N''-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide is a chemical compound with the molecular formula C12H23N5 and a molecular weight of 237.34 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield fully hydrogenated derivatives, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and biological activity. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide include other piperidine derivatives with similar chemical structures and properties . Examples include N-(Amino(imino)methyl)piperidine-1-carboximidamide and other related compounds .
Uniqueness: What sets N-(Imino(piperidin-1-yl)methyl)piperidine-1-carboximidamide apart from similar compounds is its unique combination of chemical properties and biological activity. This makes it a promising candidate for various applications in research and industry.
Biological Activity
N''-(Piperidine-1-carboximidoyl)piperidine-1-carboximidamide is a compound characterized by its dual piperidine structure and imidamide functional groups, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and interaction with various biological targets.
Chemical Structure and Properties
The compound has the molecular formula C12H18N4 and a molecular weight of 238.30 g/mol. Its structure comprises two piperidine rings connected by a carboximidoyl group, which enhances its ability to interact with biological systems.
Property | Value |
---|---|
Molecular Formula | C12H18N4 |
Molecular Weight | 238.30 g/mol |
Structural Features | Two piperidine rings, imidamide groups |
Pharmacological Properties
Research indicates that compounds containing piperidine moieties exhibit various pharmacological properties, including:
- Anticancer Activity : this compound shows potential as an anticancer agent. Studies suggest that it may inhibit key proteins involved in cancer cell proliferation, such as EGFR and CDK2 .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent against tumors .
- Binding Affinity : Interaction studies reveal that this compound has a strong binding affinity for various biological targets, which is crucial for understanding its mechanism of action.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative effects of similar piperine-carboximidamide hybrids against four human cancer cell lines. The most active compounds showed IC50 values below 0.5 µM, highlighting their effectiveness in inhibiting cancer cell growth .
- Mechanistic Studies : Molecular docking studies have been performed to understand how this compound interacts with target proteins such as EGFR and BRAF. These studies suggest that the imidamide moiety plays a critical role in enhancing binding affinity and specificity .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Piperidine Rings : The initial step involves creating the piperidine rings through cyclization reactions.
- Introduction of Imidamide Groups : Following the formation of piperidine structures, imidamide groups are introduced via coupling reactions.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Properties
IUPAC Name |
N'-(piperidine-1-carboximidoyl)piperidine-1-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c13-11(16-7-3-1-4-8-16)15-12(14)17-9-5-2-6-10-17/h1-10H2,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFSIVBGFZHFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NC(=N)N2CCCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.